molecular formula C11H15N B7967593 1-(3,4-Dimethylphenyl)prop-2-en-1-amine

1-(3,4-Dimethylphenyl)prop-2-en-1-amine

Cat. No.: B7967593
M. Wt: 161.24 g/mol
InChI Key: LXZQNSNFFQQICR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C₁₀H₁₄N. It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 4, and an amino group attached to a prop-2-en-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)prop-2-en-1-amine can be synthesized through several methods, including:

  • Reduction of Nitro Compounds: Starting with 1-(3,4-dimethylphenyl)prop-2-en-1-one, the nitro group can be reduced using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Amination of Alkenes: The compound can also be synthesized by the amination of 1-(3,4-dimethylphenyl)prop-2-en-1-one using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the reduction of nitro compounds or the amination of alkenes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can be reduced to form the corresponding amine or alcohol.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

  • Substitution Reactions: Nucleophiles such as halides and sulfonates are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro compound (1-(3,4-dimethylphenyl)prop-2-en-1-one)

  • Reduction: Amine (this compound) or alcohol (1-(3,4-dimethylphenyl)propan-1-ol)

  • Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)prop-2-en-1-amine has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of phenyl groups with biological macromolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(3,4-Dimethylphenyl)prop-2-en-1-amine is similar to other phenyl-substituted amines, such as 1-(2,4-dimethylphenyl)prop-2-en-1-amine and 1-(3,5-dimethylphenyl)prop-2-en-1-amine. its unique substitution pattern at positions 3 and 4 gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)prop-2-en-1-amine

  • 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

  • 1-(2,3-Dimethylphenyl)prop-2-en-1-amine

  • 1-(3,4-Dimethylphenyl)ethan-1-amine

This comprehensive overview provides a detailed understanding of 1-(3,4-Dimethylphenyl)prop-2-en-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3,4-dimethylphenyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZQNSNFFQQICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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